Comprehensive Physicochemical Profiling and Synthetic Methodology of 6-(Benzyloxy)-1,3-benzoxazol-2-amine
Comprehensive Physicochemical Profiling and Synthetic Methodology of 6-(Benzyloxy)-1,3-benzoxazol-2-amine
Executive Summary
The benzoxazole core is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for benzimidazoles and indoles to modulate metabolic stability and target affinity. Specifically, 6-(benzyloxy)-1,3-benzoxazol-2-amine is a highly functionalized derivative that combines the hydrogen-bonding capacity of a 2-amino heterocycle with the deep lipophilic reach of a 6-position benzyl ether. This whitepaper provides an in-depth technical analysis of its physicochemical properties, details a modern, self-validating synthetic protocol, and explores its pharmacological relevance in contemporary drug discovery.
Structural and Physicochemical Profiling
Understanding the molecular descriptors of 6-(benzyloxy)-1,3-benzoxazol-2-amine is critical for predicting its pharmacokinetics and membrane permeability.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 6-(Benzyloxy)-1,3-benzoxazol-2-amine |
| CAS Number | 1820683-04-2[1] |
| Molecular Formula | C₁₄H₁₂N₂O₂[1] |
| Molecular Weight | 240.26 g/mol [1] |
| Topological Polar Surface Area (TPSA) | 57.4 Ų |
| Hydrogen Bond Donors (HBD) | 1 (Exocyclic NH₂ group) |
| Hydrogen Bond Acceptors (HBA) | 4 (N, N, O, O) |
| Rotatable Bonds | 4 |
| Estimated LogP | 2.8 – 3.2 |
Stereoelectronic Causality
The incorporation of a benzyloxy group at the 6-position of the benzoxazole core significantly alters the physicochemical landscape of the molecule. Causally, the ether oxygen acts as an electron-donating group via resonance (+R effect). Because the 6-position is para to the C3a bridgehead carbon (which is directly bonded to the N3 nitrogen), this electron density is delocalized onto the imine nitrogen. This stereoelectronic effect slightly increases the basicity (pKa) of the N3 atom compared to the unsubstituted benzoxazole, enhancing its capacity to act as a hydrogen-bond acceptor in kinase hinge-binding regions or transporter pockets. Furthermore, the bulky, lipophilic benzyl ring dramatically increases the LogP, providing a hydrophobic vector essential for engaging deep lipophilic cavities in target proteins[2].
Synthetic Strategy and Mechanistic Causality
Traditional syntheses of 2-aminobenzoxazoles rely on the direct cyanation of 2-aminophenols using cyanogen bromide (BrCN)[3]. However, BrCN is highly toxic, moisture-sensitive, and requires harsh conditions that can lead to the acid-catalyzed cleavage of sensitive ether linkages like the 6-benzyloxy group.
To ensure a robust, high-yielding, and safe workflow, the following protocol utilizes as an electrophilic cyanating agent[4].
Mechanistic Causality: The use of Lithium hexamethyldisilazide (LiHMDS) selectively deprotonates the phenolic hydroxyl and amino groups of the starting material, creating a highly nucleophilic intermediate. NCTS then safely transfers the cyano group without generating corrosive hydrobromic acid byproducts, preserving the integrity of the benzyl ether and driving the cyclization forward under mild conditions[4].
Self-Validating Experimental Protocol
Target: Synthesis of 6-(benzyloxy)-1,3-benzoxazol-2-amine via NCTS cyanation.
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2-amino-5-(benzyloxy)phenol (1.0 mmol, 215.2 mg) in anhydrous THF (5.0 mL).
-
Activation: Cool the solution to 5 °C using an ice-water bath. Add LiHMDS (1.0 M in THF, 2.0 mL, 2.0 mmol) dropwise over 5 minutes.
-
Self-Validation Checkpoint: A distinct color change (typically darkening to a deep brown/red) must be observed, confirming the formation of the highly reactive phenoxide/amide dianion.
-
-
Cyanation & Cyclization: Add NCTS (1.2 mmol, 326.8 mg) in one portion. Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress via TLC (Hexanes:EtOAc 1:1).
-
Self-Validation Checkpoint: The disappearance of the starting material spot and the emergence of a new, intense blue-fluorescent spot under UV 254 nm indicates successful cyclization. Typical reaction time is 2–4 hours.
-
-
Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl (10 mL) to neutralize excess base. Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, gradient elution from 20% to 50% EtOAc in hexanes) to afford the pure title compound.
-
Analytical Validation: Confirm identity via LC-MS (ESI+). The expected mass-to-charge ratio (m/z) for C₁₄H₁₃N₂O₂[M+H]⁺ is 241.1.
Biological Application and Target Interaction
Derivatives of 2-aminobenzoxazole have recently been identified as potent inhibitors of the[2]. Spns2 is responsible for the secretion of S1P into the lymphatic fluid and blood, which subsequently drives lymphocyte egress and systemic inflammation.
In the context of Spns2 inhibition, the 6-benzyloxy vector of our title compound acts as a critical structural anchor. The extended lipophilic tail occupies a hydrophobic channel normally traversed by the lipid tail of endogenous S1P, while the rigid 2-amino group engages in essential hydrogen bonding with polar amino acid residues at the channel's entrance, effectively plugging the transporter[2].
Mechanism of action: 2-aminobenzoxazole derivatives block Spns2-mediated S1P transport.
References
-
Toman, J., et al. "Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement." ACS Omega, 2019, 4(21), 19328–19338. URL:[Link]
-
Kasthuri, M., et al. "A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent." Synlett, 2015, 26(06), 897-900. URL:[Link]
-
Burgio, A. L., et al. "2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2)." ACS Medicinal Chemistry Letters, 2021, 12(12), 1952-1957. URL:[Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent [organic-chemistry.org]
